9-蒽甲基丙烯酸

描述

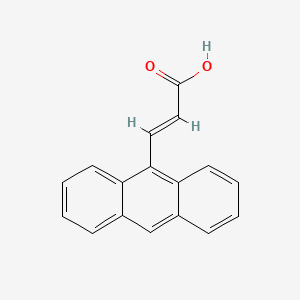

9-Anthraceneacrylic acid, also known as 9-Anthracenecarboxylic acid or 9-Anthroic acid, is an organic compound with the empirical formula C15H10O2 . It is commonly used in laboratories and industry .

Synthesis Analysis

9-Anthracenecarboxylic acid can be synthesized by the reaction of anthrone and acrylonitrile with ultrasonic wave or tetrabutyl ammonium bromide as the phase-transfer catalyst, followed by hydrolysis and reduction using zinc and aqueous ammonia . It can also be used as a starting material to synthesize 9-Cyanoanthracene by reacting with cyanohydrins in the presence of a palladium catalyst .Molecular Structure Analysis

The molecular structure of 9-Anthraceneacrylic acid consists of a large conjugated system of alternating single and double bonds, which contributes to its stability . The molecule has a molecular weight of 222.2387 .Chemical Reactions Analysis

9-Anthraceneacrylic acid can undergo a [4 + 4] photodimerization followed by dissociation that occurs on timescales of seconds to minutes . This photomechanical response relies on the formation of stable radicals, which is important but still challenging in the field of optical switching, displays, and other devices .科学研究应用

光聚合和纳米技术

9-蒽甲基丙烯酸已被研究用于光聚合和纳米技术。例如,分子 9-蒽甲酸,亚甲基酯 (9AC-ME) 已被用于形成分子晶体纳米棒。这些纳米棒表现出卓越的特性,如柔韧性、耐破损性以及不溶于有机溶剂和强酸/碱溶液,使其在各种纳米技术应用中具有潜在用途 (Al‐Kaysi 等,2007).

光机械材料

9-蒽甲基丙烯酸衍生物因其光机械性能而受到探索。9-蒽羧酸 (9AC) 的氟代衍生物显示出可逆的光机械响应,使其成为开发改进的固态光机械材料的候选者。这些衍生物表现出不同的光机械性能,可用于特定应用 (Zhu 等,2014).

光化学反应

9-蒽甲基丙烯酸酯中的光化学 E(反式)-Z(顺式) 异构化的研究表明,这些化合物在激发后会发生选择性异构化,从而形成热力学上不太稳定的 Z 异构体。这些发现对光响应材料和系统的设计具有影响 (Reddy 等,2002).

光敏化和电荷转移

9-蒽甲基丙烯酸因其在光敏化和电荷转移过程中的作用而受到研究。例如,已经观察到单线态激发蒽-9-羧酸 (9AC) 与胶体 TiO2 的相互作用,证明了其在光催化应用中的潜力 (Kamat, 1990).

作用机制

The mechanism of action of 9-Anthraceneacrylic acid involves the photogeneration of stable radicals. Crystalline 9-anthracene carboxylic acid and a mononuclear complex constructed from this ligand were discovered to show radical-induced photochromism and photomagnetism after Xe lamp light irradiation .

安全和危害

9-Anthraceneacrylic acid may form combustible dust concentrations in air. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

未来方向

The photogeneration of stable radicals from 9-Anthraceneacrylic acid is a promising area of research for the development of new photochromic complexes . Further studies are needed to better understand how chemical modification of the anthracene core influences the energetics of both the isolated molecule and the crystal lattice .

属性

IUPAC Name |

(E)-3-anthracen-9-ylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O2/c18-17(19)10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-11H,(H,18,19)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEMICCPCDGMGE-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Anthraceneacrylic acid | |

CAS RN |

5335-33-1 | |

| Record name | 9-Anthraceneacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。